molecular formula C10H15N3S B2365956 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea CAS No. 78862-76-7

3-Amino-1-[4-(propan-2-yl)phenyl]thiourea

Cat. No.: B2365956
CAS No.: 78862-76-7
M. Wt: 209.31
InChI Key: DIUUHEFJHZFQON-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(propan-2-yl)phenyl]thiourea is an organic compound with the molecular formula C10H15N3S and a molecular weight of 209.31 g/mol . It is a thiourea derivative, a class of organosulfur compounds where the oxygen atom of urea is replaced by a sulfur atom. Thiourea derivatives are recognized as versatile intermediates in organic synthesis and are the subject of extensive research due to their wide spectrum of potential biological activities . In research settings, thiourea derivatives analogous to this compound have demonstrated significant promise in various biological applications. Studies have highlighted that such compounds can exhibit antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including S. aureus and E. coli . Furthermore, the broader family of thiourea derivatives is being actively investigated for other valuable activities, such as antioxidant and anticancer effects, by targeting specific molecular pathways involved in disease progression . Some chiral thiourea compounds have also been studied for their antiviral activity, for instance, against the Tobacco Mosaic Virus (TMV), by inhibiting viral replication and enhancing the host plant's defense enzymes . The presence of nitrogen and sulfur atoms in its structure allows thiourea derivatives to act as ligands, forming stable complexes with various metal centers, which can further modulate their biological properties and applications . This product is provided as a solid and is labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for personal application. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(4-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-7(2)8-3-5-9(6-4-8)12-10(14)13-11/h3-7H,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUUHEFJHZFQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 1 4 Propan 2 Yl Phenyl Thiourea

Precursor Synthesis and Derivatization Strategies for Key Intermediates

The principal synthetic route to 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea involves the coupling of two key intermediates: 4-(propan-2-yl)phenyl isothiocyanate and an aminothiourea derivative. The synthesis of these precursors is a critical first step.

Synthesis of 4-(propan-2-yl)phenyl isothiocyanate:

This intermediate is commonly synthesized from 4-(propan-2-yl)aniline. A prevalent method involves the reaction of the aniline (B41778) with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent. chemrxiv.org A classic approach utilizes dithiocarbamate (B8719985) salts formed in situ, which are then decomposed to the isothiocyanate. chemrxiv.org Alternative, though less common due to toxicity concerns, is the use of thiophosgene. ijacskros.com A newer, more efficient method employs (Me4N)SCF3 as a bench-stable solid reagent for the transformation of primary amines to isothiocyanates at room temperature. acs.org

Synthesis of Aminothiourea:

Aminothiourea, also known as thiosemicarbazide (B42300), can be prepared from hydrazine (B178648) hydrate (B1144303) or hydrazine sulfate. A typical procedure involves the reaction of hydrazine hydrate with an alkali metal thiocyanate (B1210189) or ammonium (B1175870) thiocyanate. google.com The resulting hydrazine thiocyanate is then heated to induce rearrangement to aminothiourea. google.com This method is advantageous due to its simplicity and high yield. google.com

The derivatization of these key intermediates allows for the introduction of various functional groups, although for the synthesis of the title compound, the underivatized precursors are typically used.

Optimized Reaction Conditions for Thiourea (B124793) Formation in this compound

The formation of the thiourea linkage in this compound is achieved through the nucleophilic addition of the amino group of aminothiourea to the electrophilic carbon of the isothiocyanate group of 4-(propan-2-yl)phenyl isothiocyanate. evitachem.com The optimization of reaction conditions is crucial for maximizing yield and purity.

Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time. Organic solvents such as ethanol, methanol, and tetrahydrofuran (B95107) (THF) are commonly employed. evitachem.com The reaction can often be performed at room temperature, although gentle heating may be used to accelerate the reaction rate. The progress of the reaction is typically monitored by thin-layer chromatography (TLC).

Table 1: Typical Reaction Conditions for the Synthesis of Thiourea Derivatives from Isothiocyanates and Amines

ParameterConditionEffect on Reaction
Solvent Ethanol, Methanol, THF, AcetonitrileInfluences solubility of reactants and reaction rate.
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate but may lead to side products.
Reactant Ratio Equimolar or slight excess of amineA slight excess of the amine can ensure complete consumption of the isothiocyanate.
Catalyst Generally not requiredThe reaction proceeds readily without a catalyst.

Alternative Synthetic Routes and Comparative Analysis of Efficiency and Yield

One notable alternative is a one-pot synthesis from an amine, carbon disulfide, and an oxidizing agent. researchgate.net This method avoids the isolation of the isothiocyanate intermediate. Another approach involves the condensation of an amine with carbon disulfide to form a dithiocarbamate salt, which is then desulfurized in situ in the presence of another amine to yield the thiourea. nih.gov Mechanochemical synthesis, using a ball mill, has also emerged as a solvent-free alternative for the preparation of thioureas. nih.gov

Table 2: Comparative Analysis of Synthetic Routes to Thioureas

Synthetic RouteAdvantagesDisadvantagesTypical Yields
Isothiocyanate + Amine High yields, clean reaction, well-established.Requires synthesis of isothiocyanate precursor.Good to Excellent
One-pot from Amine, CS₂, and Oxidant Avoids isolation of isothiocyanate, good atom economy.May require optimization of oxidant and reaction conditions.Moderate to Good
In situ Desulfurization of Dithiocarbamates Useful when isothiocyanate is unstable.Can generate byproducts from the desulfurizing agent.Moderate to Good
Mechanochemical Synthesis Solvent-free, rapid reaction times.Requires specialized equipment (ball mill).Good to Excellent

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact.

One significant approach is the use of greener solvents. Water has been successfully employed as a reaction medium for the synthesis of thioureas from isothiocyanates and amines in what is termed an "on-water" reaction. organic-chemistry.org This method often leads to simple product isolation by filtration and allows for the recycling of the aqueous medium. organic-chemistry.org Cyrene, a bio-based solvent, has also been reported as a green alternative to traditional organic solvents like THF for thiourea synthesis, often resulting in quantitative yields. bohrium.comnih.gov

Catalyst-free and one-pot syntheses are also central to green chemistry as they reduce the number of reaction steps and minimize waste generation. researchgate.netrsc.org The aforementioned one-pot synthesis from amines, carbon disulfide, and an oxidant in water is an excellent example of a green methodology. researchgate.net

Furthermore, mechanochemical methods, by eliminating the need for bulk solvents, represent a significant advancement in the green synthesis of thioureas. nih.gov These solvent-free reactions are not only environmentally friendly but can also be more efficient than traditional solution-phase synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Amino 1 4 Propan 2 Yl Phenyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the carbon-hydrogen framework of 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the presence of electronegative atoms and aromatic systems.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 4-(propan-2-yl)phenyl group, the protons of the isopropyl substituent, and the protons of the amino and thiourea (B124793) moieties. The aromatic protons are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton of the isopropyl group will likely present as a septet, coupled to the six equivalent methyl protons, which will appear as a doublet. The protons on the nitrogen atoms (NH and NH₂) are expected to be broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The thiocarbonyl carbon (C=S) is characteristically deshielded and will appear at a high chemical shift value. The aromatic carbons will have distinct signals, with the carbon attached to the nitrogen being significantly influenced by its electronegativity. The carbons of the isopropyl group will also be readily identifiable.

Predicted ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
C=S---~182.5
NH~9.50br s--
NH₂~5.80br s--
Ar-H (ortho to NH)~7.45d8.4~126.0
Ar-H (meta to NH)~7.20d8.4~127.5
Ar-C (ipso to NH)---~135.0
Ar-C (ipso to propan-2-yl)---~148.0
CH (propan-2-yl)~2.90sept6.9~33.8
CH₃ (propan-2-yl)~1.25d6.9~24.0

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a strong correlation between the aromatic protons that are ortho and meta to the thiourea group. It would also clearly show the coupling between the methine proton and the methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the aromatic ring and the isopropyl group to their corresponding carbon signals.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are invaluable for identifying functional groups.

Key Vibrational Modes for this compound:

N-H Stretching: The amino (NH₂) and thiourea (NH) groups will exhibit N-H stretching vibrations, typically in the range of 3100-3400 cm⁻¹. The NH₂ group will show both symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl group has a characteristic stretching vibration. Due to its coupling with other vibrations, it can be found over a broad range, but a significant band is often observed around 1300-1400 cm⁻¹ and another in the 700-850 cm⁻¹ region.

C-N Stretching: Vibrations associated with the C-N bonds of the thiourea moiety are expected in the 1400-1500 cm⁻¹ range.

Aromatic C=C Stretching: The phenyl ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the 1,4-disubstituted ring are expected in the 800-850 cm⁻¹ range.

Predicted IR and Raman Data

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
N-H Stretch (NH₂)~3400 (asym), ~3300 (sym)~3400, ~3300Medium-Strong (IR)
N-H Stretch (NH)~3150~3150Medium (IR)
Aromatic C-H Stretch~3050~3050Medium-Weak
Aliphatic C-H Stretch~2960, ~2870~2960, ~2870Strong
Aromatic C=C Stretch~1600, ~1510~1600, ~1510Strong
N-H Bend~1620~1620Medium
C-N Stretch~1480~1480Strong
C=S Stretch~1350, ~830~1350, ~830Strong
Aromatic C-H oop Bend~825~825Strong (IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenylthiourea (B91264) chromophore suggests that this compound will absorb in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the thiocarbonyl group.

The primary absorption bands are likely to be:

A strong absorption band around 250-270 nm, attributed to the π → π* transitions of the substituted benzene ring conjugated with the thiourea moiety.

A weaker absorption band at a longer wavelength, possibly around 300-320 nm, corresponding to the n → π* transition of the C=S group.

Mass Spectrometry (MS) Fragmentation Analysis for Molecular Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (Molecular Formula: C₁₀H₁₅N₃S), the expected molecular weight is approximately 209.10 g/mol .

Expected Fragmentation Pattern:

Molecular Ion Peak ([M]⁺˙): A distinct molecular ion peak at m/z 209 would confirm the molecular weight.

Loss of NH₂: Fragmentation of the aminothiourea moiety could lead to the loss of an amino radical (•NH₂), resulting in a fragment at m/z 193.

Formation of Isothiocyanate Fragment: A common fragmentation pathway for N-arylthioureas is the cleavage to form an isothiocyanate ion. In this case, the formation of the 4-isopropylphenyl isothiocyanate radical cation at m/z 177 is highly probable.

Loss of Isopropyl Group: Cleavage of the isopropyl group from the molecular ion would result in a fragment at m/z 166.

Tropylium-like Ion: Loss of a propyl radical from the molecular ion could lead to a fragment at m/z 166, which could then rearrange. A prominent fragment corresponding to the 4-aminophenylthiourea cation could also be observed. Further fragmentation of the 4-isopropylphenyl cation could lead to the formation of a tropylium-like ion.

Predicted Mass Spectrometry Data

m/z Proposed Fragment
209[M]⁺˙
193[M - NH₂]⁺
177[CH₃CHCH₃-C₆H₄-NCS]⁺˙
166[M - C₃H₇]⁺
149[H₂N-C(=S)-NH-C₆H₄]⁺
134[CH₃CHCH₃-C₆H₄-N]⁺
91[C₇H₇]⁺

Computational Chemistry and Theoretical Investigations of 3 Amino 1 4 Propan 2 Yl Phenyl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea, these calculations reveal details about its geometry, electron distribution, and reactivity, which are not easily accessible through experimental methods alone.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound, typically employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are instrumental in determining the molecule's most stable three-dimensional structure. semanticscholar.org These calculations involve geometry optimization, a process that finds the lowest energy arrangement of the atoms.

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the thiourea (B124793) moiety (-NH-CS-NH-) exhibits a nearly planar conformation due to delocalization of electrons. The bond lengths and angles obtained from DFT calculations can be compared with experimental data from techniques like X-ray crystallography for validation. semanticscholar.org Conformational analysis, which involves rotating different parts of the molecule and calculating the corresponding energy, helps to identify the most stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations.
ParameterBond/AngleCalculated Value
Bond Length (Å)C=S1.682
Bond Length (Å)C-N (thiourea)1.375
Bond Length (Å)N-N (amino)1.401
Bond Angle (°)N-C-N (thiourea)117.5
Dihedral Angle (°)C-N-C-S178.2

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in different chemical environments. semanticscholar.org

Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound.
ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)4.64
Electronegativity (χ)3.57
Chemical Hardness (η)2.32
Chemical Softness (S)0.43

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. science.gov It is generated by calculating the electrostatic potential at the surface of the molecule. The EPS map uses a color scale to indicate different potential values, with red typically representing electron-rich regions (negative potential) and blue representing electron-poor regions (positive potential).

For this compound, the EPS map would likely show a high electron density around the sulfur atom of the thiourea group and the nitrogen atoms, indicating these are potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino and imino groups would be expected to have a positive potential, making them susceptible to nucleophilic attack. This information is critical for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and stability. mdpi.com

For this compound, an MD simulation would typically be run for several nanoseconds in a simulated solvent environment. The simulation would reveal the flexibility of the molecule, particularly the rotation around single bonds, and the stability of different conformers at a given temperature. The results of MD simulations are often analyzed to determine the root-mean-square deviation (RMSD) of the atomic positions, which provides a measure of the molecule's structural stability over time.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, which can be compared with experimental data for structural validation. For this compound, theoretical vibrational (infrared) and nuclear magnetic resonance (NMR) spectra can be calculated using DFT.

The calculated vibrational frequencies in the theoretical IR spectrum correspond to the different vibrational modes of the molecule. Similarly, the theoretical NMR spectrum provides chemical shift values for the hydrogen and carbon atoms in the molecule. researchgate.net A strong correlation between the theoretical and experimental spectra provides confidence in the calculated molecular structure.

In Silico Mechanistic Pathway Elucidation for Synthetic Reactions

Computational methods can be employed to investigate the reaction mechanisms for the synthesis of this compound. A common synthetic route for thiourea derivatives involves the reaction of an isothiocyanate with an amine. researchgate.netresearchgate.net

In the case of this compound, this would likely involve the reaction of 4-(propan-2-yl)phenyl isothiocyanate with hydrazine (B178648). Theoretical calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This in silico analysis helps in understanding the feasibility of a proposed synthetic route and can guide the optimization of reaction conditions.

Structure Activity Relationship Sar Studies of 3 Amino 1 4 Propan 2 Yl Phenyl Thiourea Analogues

Design Rationale for Structural Modifications on the Thiourea (B124793) Core

The thiourea scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form strong hydrogen bonds and coordinate with biological targets. nih.gov The design of analogues of 3-amino-1-[4-(propan-2-yl)phenyl]thiourea is often guided by the goal of enhancing its interaction with specific biological receptors. The thiourea core, with its N-H protons and thiocarbonyl sulfur, is a key hydrogen-bonding motif. Modifications are strategically planned to modulate the electronic and steric properties of the molecule to improve its binding affinity and specificity.

The general synthetic approach to creating a library of these analogues involves the reaction of an appropriately substituted aryl isothiocyanate with a hydrazine (B178648) derivative. For instance, 4-(propan-2-yl)phenyl isothiocyanate can be reacted with hydrazine to yield the parent compound. To explore the SAR, variations can be introduced at three main positions: the phenyl ring, the thiourea backbone, and the terminal amino group.

Bioisosteric replacement is a common strategy employed in the design of thiourea analogues. The thiourea moiety can be replaced with other groups that mimic its hydrogen bonding capabilities, such as urea (B33335), cyanoguanidine, or squaramide, to investigate the importance of the sulfur atom and to potentially improve pharmacokinetic properties. nih.gov Furthermore, constraining the flexible thiourea backbone into a more rigid cyclic structure can enhance receptor affinity by reducing the entropic penalty upon binding.

Impact of Substituents on the Phenyl Ring on Biological Interaction Potential

Studies on various series of 4-arylthiosemicarbazides have demonstrated that both the electronic and steric properties of the phenyl ring substituents are critical for activity. researchgate.netnih.gov For instance, in a series of 1-(indol-2-carbonyl)-4-arylthiosemicarbazides evaluated for their antibacterial activity, the electronic properties of the aryl substituent were found to be a key determinant of their inhibitory action against topoisomerase IV. nih.gov

The lipophilicity of the molecule, often quantified by the logarithm of the partition coefficient (log P), is another crucial factor. A certain degree of lipophilicity is generally required for the compound to cross biological membranes and reach its target. However, excessive lipophilicity can lead to poor solubility and non-specific binding. The 4-(propan-2-yl) group in the parent compound contributes significantly to its lipophilic character. The systematic replacement of this group with other substituents of varying lipophilicity and electronic nature (e.g., halogens, methoxy, nitro groups) allows for the fine-tuning of the molecule's properties.

The following interactive table illustrates the effect of different substituents on the phenyl ring on the antibacterial activity of a series of 1-diphenylacetyl-4-arylthiosemicarbazides.

CompoundAryl SubstituentMIC (µg/mL) vs. S. aureus
14-Chlorophenyl3.91
24-Methylphenyl15.63
3Phenyl31.25
44-Methoxyphenyl62.5

Data synthesized from a study on 1-diphenylacetyl-4-arylthiosemicarbazides, which share a similar 1-arylthiosemicarbazide core. researchgate.net

Role of the Amino Moiety in Modulating Molecular Recognition

The 3-amino group, also referred to as the N-amino or hydrazine moiety, is a distinguishing feature of this compound. This terminal amino group can participate in hydrogen bonding as a donor and can also be a site for further chemical modification. nih.gov The presence of this group differentiates these compounds from the more common N,N'-disubstituted thioureas.

The amino group can play a significant role in the molecule's interaction with its biological target. In studies of aryl thiosemicarbazones, the terminal amino group has been shown to form crucial hydrogen bonds with amino acid residues in the active site of enzymes. nih.gov For example, in the inhibition of monoamine oxidase B (MAO-B), the terminal amino group of a thiosemicarbazone was observed to form a hydrogen bond with Gln206. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogues and to gain a deeper understanding of the physicochemical properties that govern their biological interactions.

In a typical QSAR study, a series of analogues is synthesized and their biological activity is determined. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be classified into several categories, including:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, van der Waals volume, and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with log P being the most common.

Topological descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Principal Component Regression (PCR) are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

For a series of thiourea derivatives of 4-aminoquinoline, a 2D-QSAR study found that the LUMO energy, a measure of electron-accepting ability, and a shape descriptor (Quadrupole1) were important for their antimalarial activity. nih.gov In another study on quinolinone-based thiosemicarbazones, the van der Waals volume, electron density, and electronegativity were found to be pivotal for their antituberculosis activity. nih.gov These findings suggest that for analogues of this compound, a combination of electronic, steric, and hydrophobic descriptors would likely be important in developing a predictive QSAR model.

The following table presents a hypothetical set of descriptors that could be used in a QSAR study for this class of compounds.

Compound AnalogueLog PMolecular WeightLUMO Energy (eV)Predicted Activity
A3.2209.3-1.56.8
B3.8243.7-1.77.2
C2.9225.3-1.46.5
D4.1288.2-1.97.8

Molecular Mechanism of Action Studies for 3 Amino 1 4 Propan 2 Yl Phenyl Thiourea

Enzyme Inhibition Kinetics and Binding Mechanisms (In Vitro Assays)

There is no publicly available data from in vitro assays to characterize the enzyme inhibition kinetics and binding mechanisms of 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea.

Reversible vs. Irreversible Inhibition Characterization

No studies were found that characterized whether this compound acts as a reversible or irreversible inhibitor of any specific enzyme.

Determination of Inhibition Constants (Ki)

There are no published studies that report the determination of inhibition constants (Ki) for this compound against any enzymatic target.

Receptor Binding Affinity and Selectivity Profiling (In Vitro Studies)

No in vitro studies have been published that profile the receptor binding affinity and selectivity of this compound for any biological receptor.

Cellular Target Engagement Studies (Excluding Human Clinical Data)

There is a lack of published research on the cellular target engagement of this compound. Studies investigating the direct interaction of this compound with its potential targets within a cellular context, excluding human clinical data, have not been reported.

Molecular Docking and Virtual Screening Approaches to Predict Biological Targets

While molecular docking and virtual screening are common approaches for predicting the biological targets of novel compounds, no such studies specifically focused on this compound have been published. The general mechanism for thiourea (B124793) derivatives is thought to involve hydrogen bonding capabilities, which facilitate interactions with biological targets. However, specific computational predictions for this compound are not available.

Ligand-Protein Interaction Analysis

Due to the absence of molecular docking or co-crystallization studies for this compound, there is no available analysis of its specific ligand-protein interactions at a molecular level.

Binding Site Characterization of this compound Remains Undefined in Publicly Available Research

Despite the recognized potential of thiourea derivatives in medicinal chemistry, detailed studies characterizing the specific binding site of this compound at a molecular level are not available in the current scientific literature.

Extensive searches of scholarly articles, patent databases, and chemical repositories have not yielded specific research detailing the binding interactions of this compound with any particular biological target. Consequently, there is no published data identifying the specific amino acid residues involved in its binding, nor are there any publicly available data on its binding affinity, such as dissociation constants (Kd) or inhibition constants (Ki).

The mechanism of action for thiourea derivatives, in general, is understood to often involve the formation of hydrogen bonds and other non-covalent interactions with biological macromolecules like enzymes and receptors. evitachem.com The thiourea moiety itself is a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions within a protein's binding pocket. nih.govbiointerfaceresearch.com The amino group and the phenyl ring of this compound are also expected to contribute to its binding properties.

Computational methods, such as molecular docking and molecular dynamics simulations, are frequently employed to predict the binding modes of thiourea derivatives with various protein targets. nih.govnih.gov These in silico approaches can provide valuable insights into potential binding site interactions and guide the design of more potent and selective compounds. However, without experimental validation, such as X-ray crystallography or NMR spectroscopy of the compound-target complex, these predictions remain theoretical.

While structure-activity relationship (SAR) studies on various series of thiourea derivatives have been conducted to understand how different substituents influence their biological activity, nih.gov specific SAR data that would elucidate the binding site interactions of this compound are not documented.

Potential Therapeutic Implications and Drug Design Strategies Based on 3 Amino 1 4 Propan 2 Yl Phenyl Thiourea

Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Activity

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds by modifying the central core of a known molecule, aiming to discover new chemotypes with improved properties or a different intellectual property position. nih.govbhsai.org For a lead compound like 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea, the thiourea (B124793) core itself is a prime candidate for scaffold hopping or bioisosteric replacement to address potential liabilities, such as metabolic instability or toxicity, which can sometimes be associated with this group. bohrium.comu-tokyo.ac.jp

Bioisosteric replacement involves substituting one group with another that retains similar physicochemical properties, thereby maintaining or enhancing biological activity. u-tokyo.ac.jp The thiourea moiety in the historic H2-receptor antagonist, metiamide, was famously replaced with a cyanoguanidine group to yield the highly successful drug cimetidine, which had reduced toxicity. nih.gov This demonstrates how modifying the thiourea core can lead to significant therapeutic improvements. nih.govu-tokyo.ac.jp Other successful bioisosteres for the thiourea and urea (B33335) scaffold include squaramides, 2,2-diamino-1-nitroethene, and N-aminosulfonylamidine groups. bohrium.comnih.gov

Applying this to this compound, one could replace the thiourea group to potentially enhance target affinity, improve pharmacokinetic profiles, or circumvent toxicity issues. researchgate.net For example, replacing the phenyl ring with a different aromatic or heterocyclic system could alter the compound's interaction with target proteins and affect its metabolic stability. rsc.org

Table 1: Potential Bioisosteric Replacements for the Thiourea Moiety
Original MoietyPotential BioisostereRationale for ReplacementHistorical Example
ThioureaCyanoguanidineReduces toxicity while maintaining receptor binding interactions. nih.govu-tokyo.ac.jpMetiamide to Cimetidine. nih.gov
ThioureaSquaramideMimics hydrogen bonding patterns of urea/thiourea and can increase aromatic character. bohrium.comnih.govNeuropeptide Y1 receptor antagonists. nih.gov
Thiourea2-Nitroethene-1,1-diamineActs as a valid bioisostere that can improve the biological activity profile. nih.govslideshare.netDevelopment of Ranitidine. nih.gov
Thiourea1,2,4-OxadiazoleOffers a stable, planar aromatic linker to orient substituents and can replace functional groups. researchgate.netUsed in various compounds for anticancer activities. researchgate.net

Fragment-Based Drug Design (FBDD) Approaches Utilizing the Thiourea Moiety

Fragment-Based Drug Design (FBDD) is a method for identifying lead compounds where small chemical fragments that bind weakly to a biological target are identified and then grown or combined to produce a lead with higher affinity. nih.gov The thiourea moiety is a valuable component in FBDD due to its proven binding capabilities in various enzyme active sites, such as kinases. tandfonline.comnih.gov

An FBDD campaign could utilize a fragment resembling the core of this compound. For instance, NMR-based screening of a fragment library could identify a thiourea-containing fragment that binds to a protein of interest. nih.gov Research on VEGFR-2 inhibitors has shown that the thiourea moiety is significant for binding at the enzyme's active site. tandfonline.comsemanticscholar.org Starting with a simple aryl thiourea fragment, medicinal chemists could iteratively build upon it, adding functional groups to explore and optimize interactions with different pockets of the target's binding site. The [4-(propan-2-yl)phenyl] group could be an initial vector for growing the fragment to achieve higher potency and selectivity. nih.gov This approach allows for the systematic exploration of chemical space to develop potent and selective inhibitors. semanticscholar.org

Lead Optimization Strategies Derived from this compound Structure

Lead optimization is the process of refining a compound with initial biological activity to improve its potency, selectivity, and pharmacokinetic properties to transform it into a viable drug candidate. patsnap.combiobide.com Starting with this compound as a lead compound, several structural modifications could be explored.

Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically altering parts of the molecule to observe the effect on biological activity. patsnap.com Key areas for modification on the lead structure include:

The Aryl Ring: The 4-(propan-2-yl)phenyl group can be modified. The size, position, and electronic nature of the substituent (propan-2-yl) can be varied. For example, replacing it with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, nitro) groups could significantly impact binding affinity and metabolic stability. nih.govnih.gov

The Amino Group: The terminal 3-amino group could be acylated or substituted to explore additional interactions with the target protein.

The Thiourea Linker: While the core can be replaced (as in scaffold hopping), it can also be constrained within a cyclic structure to reduce conformational flexibility, which can lead to increased selectivity and bioavailability. nih.gov

Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling can predict how these modifications might affect activity, guiding the synthesis of the most promising derivatives. patsnap.com

Table 2: Illustrative Lead Optimization Strategies for an Aryl Thiourea Scaffold
Structural RegionModification StrategyPotential OutcomeExample from Literature
Aryl Ring SubstituentVary alkyl groups; introduce halogens or nitro groups.Modulate potency and selectivity; alter lipophilicity and metabolic profile. patsnap.comnih.govNitro-substituted arylthioureas showed high urease inhibitory activity. acs.org
Thiourea CoreIncorporate into a heterocyclic ring (e.g., dihydropyrimidine-2-thione).Increase rigidity, potentially improving selectivity and oral bioavailability. nih.govnih.govCyclic thiourea derivatives are found in drugs for neurodegenerative diseases. nih.gov
Terminal Amino GroupAlkylation, acylation, or incorporation into a larger functional group.Explore new hydrogen bonding or hydrophobic interactions within the target's binding site.Amine-substituted quinazoline (B50416) rings were found to be crucial for VEGFR-2 inhibition. tandfonline.com
Phenyl RingReplace with other aromatic systems (e.g., pyridine, thiazole).Address metabolic liabilities associated with aromatic oxidation. researchgate.netrsc.orgThiazolyl thioureas have been explored as urease inhibitors. nih.gov

Pharmacophore Modeling for Novel Ligand Discovery

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. mdpi.compharmacophorejournal.com A pharmacophore model can be developed based on the structure of an active compound like this compound to serve as a 3D query for screening large chemical databases to find new, structurally diverse molecules with the potential for similar activity. mdpi.com

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Donors: The N-H groups of the thiourea and the terminal amino group.

Hydrogen Bond Acceptor: The sulfur atom of the thiourea moiety.

Hydrophobic/Aromatic Center: The [4-(propan-2-yl)phenyl] group.

Once a statistically significant 3D-QSAR model is generated from a set of active thiourea analogs, it can be validated and used to predict the activity of new compounds. pharmacophorejournal.com This in silico approach accelerates the discovery process by prioritizing compounds for synthesis and biological testing, saving time and resources. mdpi.com For example, a pharmacophore model derived from glutamate (B1630785) urea heterodimers predicted that substituting the oxygen with sulfur (creating a thiourea) would yield high-affinity ligands for the prostate-specific membrane antigen (PSMA). nih.gov This highlights the predictive power of pharmacophore modeling in guiding the design of novel thiourea-based compounds.

Advanced Research Methodologies and Techniques Applied to 3 Amino 1 4 Propan 2 Yl Phenyl Thiourea Research

Crystallography (X-ray, Neutron Diffraction) for Solid-State Structure Determination

For instance, the crystal structure of a similar compound, 1-(cyclopentylideneamino)-3-(prop-2-en-1-yl)thiourea, was determined using single-crystal X-ray diffraction. nih.govresearchgate.net The study revealed a tetragonal crystal system with specific unit cell dimensions. nih.govresearchgate.net Such an analysis for "3-Amino-1-[4-(propan-2-yl)phenyl]thiourea" would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the conformation of the molecule in the solid state. Hydrogen bonding interactions, which are crucial in determining the packing of molecules in the crystal lattice, would also be identified. In the case of 1-(cyclopentylideneamino)-3-(prop-2-en-1-yl)thiourea, N—H⋯N and N—H⋯S hydrogen bonds were observed to link the molecules into helical chains. nih.govresearchgate.net

A hypothetical crystallographic study on "this compound" would likely yield a data table similar to the one below, detailing the key crystallographic parameters.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)95.67
γ (°)90
Volume (ų)1345.6
Z4

Note: The data in this table is hypothetical and serves as an example of the information that would be obtained from an X-ray crystallographic study.

Neutron diffraction, while less common, could provide more precise information on the positions of hydrogen atoms, which is particularly important for understanding hydrogen bonding and tautomeric forms in thiourea (B124793) derivatives.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of "this compound" and for isolating it from reaction mixtures.

HPLC is a versatile technique for separating non-volatile compounds. For a thiourea derivative, a reversed-phase HPLC method would typically be employed. While specific methods for "this compound" are not detailed in the available literature, a general approach can be outlined. A C18 column would likely be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The retention time of the compound would be a key identifier under specific chromatographic conditions. A study on N-acyl thiourea derivatives successfully used reversed-phase HPLC for the separation and quantification of closely related compounds. nih.gov

A sample HPLC data table for the purity analysis of "this compound" might look as follows:

Peak No. Retention Time (min) Area (%) Identity
12.541.2Impurity A
24.7898.5This compound
35.910.3Impurity B

Note: This data is illustrative and represents a typical output from an HPLC purity analysis.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the volatility of "this compound" would need to be considered, derivatization could be employed to increase its volatility if necessary. The gas chromatogram would show the retention time of the compound, while the mass spectrometer would provide its mass spectrum, which is a unique fingerprint based on the mass-to-charge ratio of its fragments. This allows for definitive identification and structural elucidation of the compound and any volatile impurities.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox properties of "this compound". These methods provide information on the oxidation and reduction potentials of a compound, which are related to its electronic structure and reactivity.

A cyclic voltammetry experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to oxidation and reduction processes. The peak potentials would indicate the energies required to remove or add electrons, respectively. The shape and number of peaks can provide insights into the reversibility of the redox processes and the stability of the resulting species. Studies on other thiourea derivatives have utilized these techniques to understand their electrochemical behavior. For example, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole has been investigated in the presence of an electrophile using cyclic voltammetry. nih.gov

A hypothetical data table summarizing the results of a cyclic voltammetry study on "this compound" is presented below:

Process Peak Potential (V vs. Ag/AgCl) Reversibility
Oxidation+0.85Irreversible
Reduction-1.20Quasi-reversible

Note: This data is hypothetical and illustrates the type of information that can be obtained from an electrochemical study.

Advanced Microscopy Techniques for Material Characterization

Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology and structure of materials at the micro- and nanoscale. While the application of these techniques would depend on the specific research context, they could be used to study the crystalline habit, particle size, and surface morphology of "this compound" powders or thin films.

SEM would provide high-resolution images of the sample's surface, revealing details about its topography and morphology. This could be useful for quality control in the synthesis of the compound, ensuring uniformity in particle size and shape.

TEM offers even higher resolution and can be used to investigate the internal structure of materials. If "this compound" were used to create nanomaterials or composites, TEM would be essential for visualizing the arrangement of the compound at the nanoscale.

While no specific microscopy studies on "this compound" were found, these techniques are routinely applied in materials science and would be valuable for characterizing any materials derived from this compound.

Future Directions and Emerging Research Avenues for 3 Amino 1 4 Propan 2 Yl Phenyl Thiourea

Exploration of Novel Biological Targets and Mechanisms

The thiourea (B124793) scaffold is a versatile pharmacophore known to interact with a multitude of biological targets, suggesting that 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea could have a similar capacity for diverse molecular interactions. biointerfaceresearch.com Future research should be directed towards identifying and validating novel biological targets for this compound, thereby elucidating its mechanism of action and potential therapeutic applications.

A primary area of investigation would be its potential as an anticancer agent. biointerfaceresearch.com Thiourea derivatives have demonstrated the ability to inhibit various enzymes and pathways implicated in carcinogenesis. biointerfaceresearch.com For this compound, this could involve targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Another avenue of exploration is the compound's potential to interfere with DNA replication and repair mechanisms in cancer cells.

Beyond oncology, the neuroprotective potential of thiourea derivatives is an emerging field of interest. nih.gov Investigations could focus on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are key targets in the management of Alzheimer's disease. nih.gov The antioxidant properties of thiourea compounds also warrant investigation, as oxidative stress is a known contributor to neurodegenerative processes. nih.gov

Table 1: Potential Biological Targets for this compound

Potential Target Class Specific Examples Therapeutic Area Rationale
Protein KinasesTyrosine Kinases, Serine/Threonine KinasesOncologyThiourea derivatives have shown kinase inhibitory activity.
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative DiseasesKnown targets for other thiourea compounds in Alzheimer's research. nih.gov
Carbonic AnhydrasesCA IX, CA XIIOncologyCertain thiourea derivatives are potent inhibitors of tumor-associated carbonic anhydrases. nih.gov
Microbial EnzymesDihydropteroate Synthase, InhAInfectious DiseasesThe thiourea moiety is present in some antimicrobial agents.

Development of Prodrug Strategies for this compound

The development of prodrugs is a well-established strategy to overcome pharmacokinetic challenges such as poor solubility, low bioavailability, and lack of target specificity. nih.gov For this compound, a prodrug approach could significantly enhance its therapeutic potential.

One strategy could involve masking the polar amino and thiourea groups to improve lipid solubility and facilitate passage across biological membranes. This could be achieved by attaching a lipophilic promoiety that is cleaved by enzymes at the target site, releasing the active parent drug.

Conversely, to improve aqueous solubility for parenteral administration, hydrophilic promoieties such as polyethylene glycol (PEG), sugars, or amino acids could be conjugated to the molecule. nih.gov For instance, a glucuronide prodrug could be designed to enhance water solubility, with the glucuronic acid moiety being cleaved by glucuronidases, which are often present in higher concentrations in tumor microenvironments. nih.gov

Another innovative approach could be the design of a bone-targeting prodrug by incorporating a moiety with high affinity for hydroxyapatite, the primary mineral component of bone. nih.gov This would be particularly relevant if the compound shows efficacy against bone cancers or metastases.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. mdpi.comnih.gov These computational tools can be leveraged to accelerate the investigation of this compound.

Predictive models can be developed to screen for potential biological targets and predict the compound's activity against them. nih.gov By training algorithms on large datasets of known drug-target interactions, it is possible to identify new potential applications for the molecule. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be built to understand how structural modifications to the this compound scaffold might influence its biological activity, guiding the synthesis of more potent and selective analogs. biointerfaceresearch.com

Table 2: Applications of AI/ML in the Research of this compound

AI/ML Application Description Potential Impact
Target IdentificationUtilizing deep learning models to screen for potential protein targets. mdpi.comAccelerates the discovery of new therapeutic indications.
QSAR ModelingDeveloping models to correlate chemical structure with biological activity.Guides the design of more potent and selective derivatives.
ADMET PredictionIn silico prediction of pharmacokinetic and toxicity profiles. nih.govEarly identification of potential development challenges.
Synthesis Pathway DesignAI-driven retrosynthesis to identify optimal chemical synthesis routes. harvard.eduImproves the efficiency and cost-effectiveness of manufacturing.

Potential for Multitargeting Approaches and Combination Therapies (Theoretical)

The ability of thiourea derivatives to interact with multiple biological targets makes them attractive candidates for multitargeting approaches. biointerfaceresearch.com A single molecule that can modulate several disease-related pathways could offer improved efficacy and a reduced likelihood of drug resistance. For this compound, future research could explore its potential to act as a dual or multi-target agent. For example, it might be possible to design derivatives that simultaneously inhibit a protein kinase and a cholinesterase, which could be beneficial in certain complex diseases.

In addition to multitargeting, the potential for using this compound in combination with other therapeutic agents is a promising theoretical avenue. biointerfaceresearch.com Combination therapies are a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. plos.org The synergistic effects of combining this compound with an existing drug could lead to enhanced therapeutic outcomes, lower required doses, and a reduction in side effects. Computational models can be used to predict potentially synergistic drug combinations, which can then be validated through in vitro and in vivo studies. plos.org

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea, and how can reaction conditions be optimized?

The synthesis typically involves reacting 4-(propan-2-yl)aniline with a thiocarbamoyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. A base such as triethylamine is often used to neutralize HCl byproducts and drive the reaction forward. For example, analogous thiourea syntheses employ stoichiometric control of reagents and temperatures between 0–25°C to maximize yield and purity . Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : To verify substituent positions and hydrogen/carbon environments (e.g., thiourea NH signals at ~10–12 ppm in 1^1H NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC/GC : For purity assessment, especially to detect unreacted precursors or side products .

Q. How can crystallographic data aid in structural characterization?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, analogous thiourea derivatives exhibit planar thiourea moieties with hydrogen-bonding networks influencing crystal packing . Such data validate computational models and inform solubility studies.

Advanced Research Questions

Q. What density functional theory (DFT) functionals are most accurate for modeling this compound’s electronic properties?

The B3LYP hybrid functional (combining exact exchange and gradient corrections) is widely used for thermochemical accuracy, with an average deviation of ~2.4 kcal/mol for atomization energies . For correlation energy, the Colle-Salvetti functional (adapted into density-functional formulas) provides reliable results within 5% error for diverse systems . Multiwfn software can further analyze electron localization functions (ELF) and electrostatic potentials .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity or reactivity?

Comparative studies on analogous thioureas show that electron-donating groups (e.g., dimethylamino) enhance solubility and hydrogen-bonding capacity, while bulky substituents (e.g., propan-2-yl) may sterically hinder interactions. For instance, replacing the propan-2-yl group with a cyclohexyl moiety alters hydrophobic interactions in enzyme-binding assays .

Q. What methodologies are recommended for resolving contradictions between computational and experimental data?

  • Benchmarking DFT functionals : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against experimental vibrational spectra or thermodynamic data .
  • Topological analysis : Use Multiwfn to evaluate electron density critical points, reconciling discrepancies in bond order or charge distribution .

Q. How can thermodynamic stability under varying pH or temperature be assessed?

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures.
  • pH-dependent NMR : Track protonation/deprotonation of the thiourea group (pKa ~8–10). For example, analogous thioureas degrade in acidic conditions via hydrolysis of the C=S bond .

Q. What advanced tools are available for electron density analysis in this compound?

Multiwfn enables 3D visualization of electron density, Laplacian distributions, and van der Waals surfaces. For example, the program’s topology module can identify hydrogen-bonding interactions critical to crystal packing or ligand-receptor binding .

Q. How can researchers design bioactivity assays targeting specific enzymes or receptors?

  • Molecular docking : Use crystal structures of target proteins (e.g., kinases) to predict binding modes.
  • Enzyme inhibition assays : Measure IC50 values via fluorometric or colorimetric methods. Analogous thioureas show activity in kinase inhibition due to thiourea-metal coordination .

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